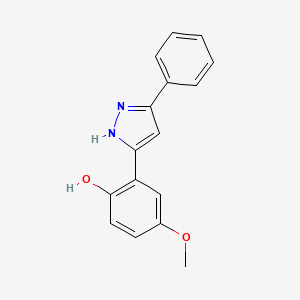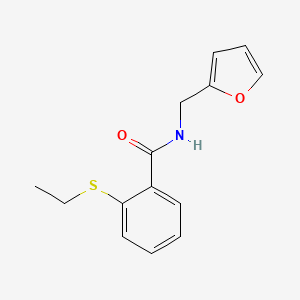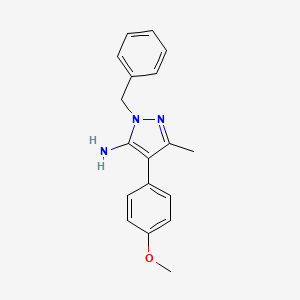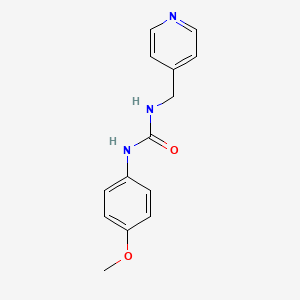
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine, also known as DM-PMMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. DM-PMMA has been found to exhibit potent stimulant effects, making it a subject of interest for researchers in the field of pharmacology.
作用機序
The exact mechanism of action of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects observed with (2,5-dimethylphenyl)(3-pyridinylmethyl)amine use.
Biochemical and Physiological Effects:
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has been found to increase heart rate, blood pressure, and body temperature. It also leads to increased alertness, wakefulness, and a sense of euphoria. These effects are similar to those observed with other stimulant drugs such as amphetamines and cocaine.
実験室実験の利点と制限
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized, making it a useful tool for studying the mechanisms of action of stimulant drugs. However, its psychoactive properties also make it difficult to use in certain experiments, as it may interfere with the behavior of test subjects.
将来の方向性
There are several potential future directions for research on (2,5-dimethylphenyl)(3-pyridinylmethyl)amine. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential as a performance-enhancing drug, particularly in the field of sports. Additionally, further research is needed to fully understand the mechanisms of action of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine and its effects on the brain and body.
合成法
The synthesis of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine involves the condensation of 2,5-dimethylphenylacetone and 3-pyridinecarboxaldehyde in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine obtained through this method is typically high, making it a viable option for large-scale synthesis.
科学的研究の応用
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has been extensively studied for its pharmacological properties, particularly its stimulant effects. Researchers have investigated its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. (2,5-dimethylphenyl)(3-pyridinylmethyl)amine has also been studied for its potential as a performance-enhancing drug, with some studies suggesting that it may improve cognitive function and physical endurance.
特性
IUPAC Name |
2,5-dimethyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-5-6-12(2)14(8-11)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFEOXPBNVELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5530199 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)




![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)

![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)
